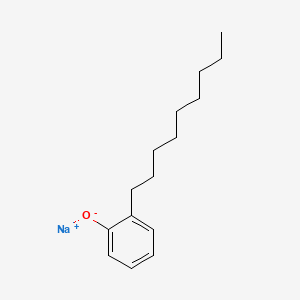
Sodium nonylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium nonylphenolate is an organic compound with the molecular formula C15H23NaO. It is the sodium salt of nonylphenol, a compound that belongs to the alkylphenol family. This compound is known for its surfactant properties, making it useful in various industrial applications, including detergents, emulsifiers, and dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium nonylphenolate can be synthesized through the reaction of nonylphenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where nonylphenol is dissolved in a suitable solvent, and sodium hydroxide is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating. The general reaction is as follows: [ \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{NaOH} \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{ONa} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where nonylphenol and sodium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is typically obtained as a solid or concentrated aqueous solution .
Chemical Reactions Analysis
Types of Reactions
Sodium nonylphenolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Hydrolysis: In the presence of water, this compound can hydrolyze back to nonylphenol and sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Various metal salts can be used to replace the sodium ion.
Hydrolysis Conditions: Aqueous solutions at elevated temperatures can facilitate hydrolysis.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation.
Metal Phenolates: Formed through substitution reactions.
Nonylphenol: Formed through hydrolysis.
Scientific Research Applications
Sodium nonylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of sodium nonylphenolate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. At the molecular level, this compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in water. This property is particularly useful in emulsification and solubilization processes .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: The parent compound of sodium nonylphenolate, used in similar applications but lacks the ionic properties of the sodium salt.
Nonylphenol Ethoxylates: Oxidized derivatives of nonylphenol, used as non-ionic surfactants.
Sodium Dodecylbenzenesulfonate: Another surfactant with similar applications but different chemical structure.
Uniqueness
This compound is unique due to its combination of surfactant properties and ionic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This makes it particularly effective in applications requiring emulsification and dispersion .
Properties
CAS No. |
54181-64-5 |
|---|---|
Molecular Formula |
C15H23NaO |
Molecular Weight |
242.33 g/mol |
IUPAC Name |
sodium;2-nonylphenolate |
InChI |
InChI=1S/C15H24O.Na/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h9-10,12-13,16H,2-8,11H2,1H3;/q;+1/p-1 |
InChI Key |
LGORLCOUTMVEAC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].[Na+] |
Related CAS |
25154-52-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


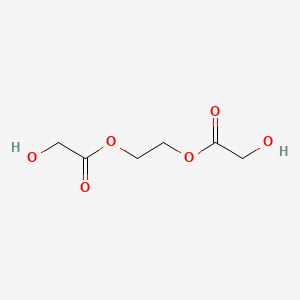
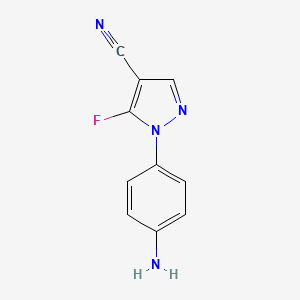

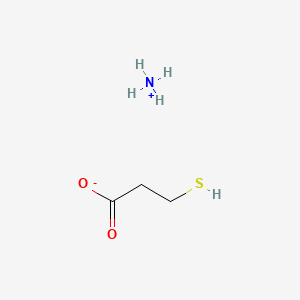
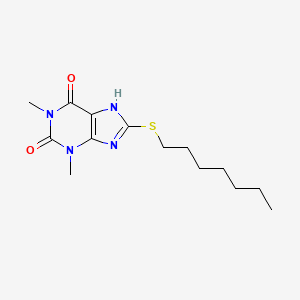
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
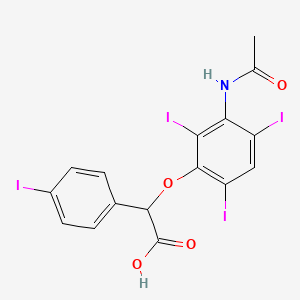
![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
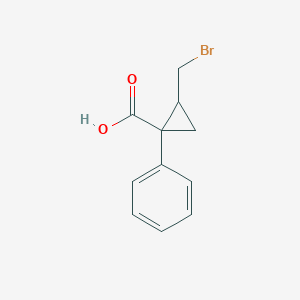
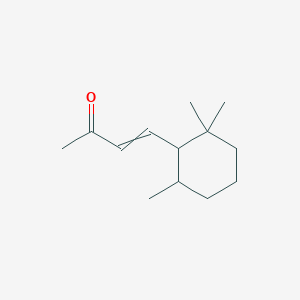
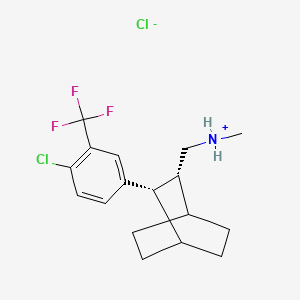
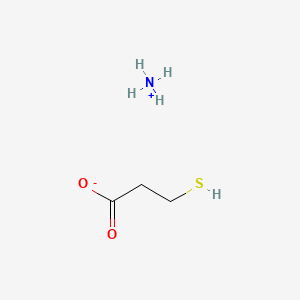
-](/img/structure/B13761479.png)
